

ORY-1001 (Iadademstat): A Comparative Guide to a Key Epigenetic Modulator

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Compound of Interest

Compound Name: ORY-1001(trans)

Cat. No.: B560137

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical-stage LSD1 inhibitor ORY-1001 (Iadademstat) with other emerging alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to facilitate a comprehensive understanding of its performance and reproducibility.

ORY-1001 is a potent and selective, orally bioavailable small molecule that covalently inhibits Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme implicated in the pathogenesis of various cancers.^{[1][2]} Its mechanism of action and clinical activity have been evaluated in numerous preclinical and clinical studies, positioning it as a significant therapeutic candidate, particularly in hematological malignancies and small cell lung cancer.

Comparative Performance of LSD1 Inhibitors

The landscape of LSD1 inhibitors is expanding, with several molecules in clinical development. A direct comparison of their biochemical potency reveals significant differences. A study characterizing various LSD1 inhibitors under the same experimental conditions highlighted Iadademstat as one of the most potent clinical candidates.^[3]

Compound	Inhibition Type	IC50 (nM)	Key Clinical Indications
ORY-1001 (Iadademstat)	Covalent, Irreversible	0.33	Acute Myeloid Leukemia (AML), Small Cell Lung Cancer (SCLC)
Bomedemstat (IMG-7289)	Covalent, Irreversible	57	Myelofibrosis, Essential Thrombocythemia
GSK-2879552	Covalent, Irreversible	160	AML, SCLC (Discontinued)
Pulrodemstat (CC-90011)	Non-covalent, Reversible	0.66	AML, SCLC
Seclidemstat (SP-2577)	Non-covalent, Reversible	1300	Ewing's Sarcoma, Myelodysplastic Syndrome (MDS)

Table 1: Comparison of Biochemical Potency of Clinically Investigated LSD1 Inhibitors. Data sourced from a comprehensive in vitro characterization study to ensure comparability.[3]

Clinical Efficacy of ORY-1001 (Iadademstat)

Clinical trials have demonstrated the therapeutic potential of Iadademstat in various cancer settings, both as a monotherapy and in combination with other agents.

Acute Myeloid Leukemia (AML)

A Phase I study in patients with relapsed/refractory AML showed that Iadademstat was well-tolerated and exhibited signs of clinical and biological activity.[4][5][6] Reductions in blood and bone marrow blast percentages were observed, along with induction of blast cell differentiation. [6]

Subsequent clinical trials have explored Iadademstat in combination therapies:

- ALICE Study (Phase IIa): In combination with azacitidine for elderly, newly diagnosed AML patients, iadademstat demonstrated promising safety and efficacy.[\[7\]](#)[\[8\]](#)
- FRIDA Study (Phase Ib): This ongoing trial is evaluating iadademstat in combination with gilteritinib in patients with relapsed/refractory AML with FLT3 mutations.[\[7\]](#)
- Investigator-Initiated Study (Phase Ib): A study is underway to assess iadademstat in combination with the standard-of-care (venetoclax plus azacitidine) in newly diagnosed AML. [\[7\]](#) Preliminary data from a similar trial presented at ASH-2025 showed a 100% overall response rate in the first 8 patients.[\[9\]](#)

Small Cell Lung Cancer (SCLC)

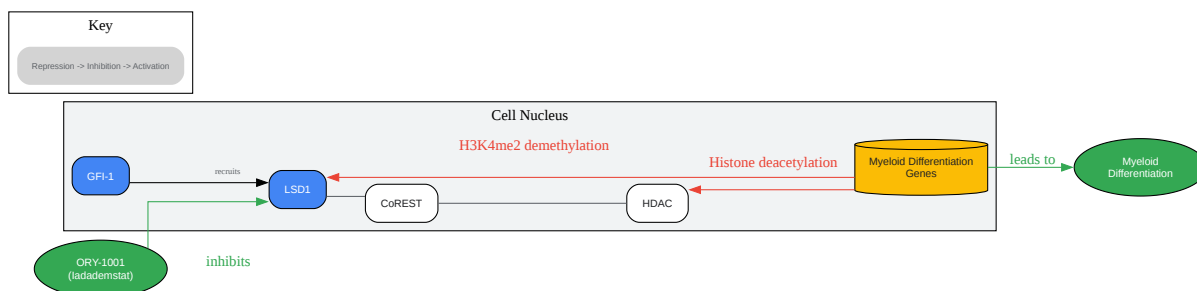
The CLEPSIDRA study (Phase IIa) evaluated iadademstat in combination with platinum-etoposide in patients with relapsed SCLC, indicating its potential in solid tumors.[\[7\]](#)

Mechanism of Action and Signaling Pathways

LSD1, the target of iadademstat, is a histone demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes.[\[10\]](#)[\[11\]](#) By inhibiting LSD1, iadademstat can reactivate silenced tumor suppressor genes and induce differentiation in cancer cells.

Disruption of the LSD1-GFI-1 Complex in AML

In acute myeloid leukemia, the interaction between LSD1 and the transcription factor GFI-1 (Growth Factor Independence-1) is crucial for maintaining the leukemic stem cell phenotype and blocking differentiation.[\[1\]](#)[\[12\]](#) Iadademstat's covalent binding to the FAD cofactor in LSD1's catalytic center sterically hinders the interaction with GFI-1.[\[1\]](#) This disruption leads to the expression of myeloid differentiation genes.

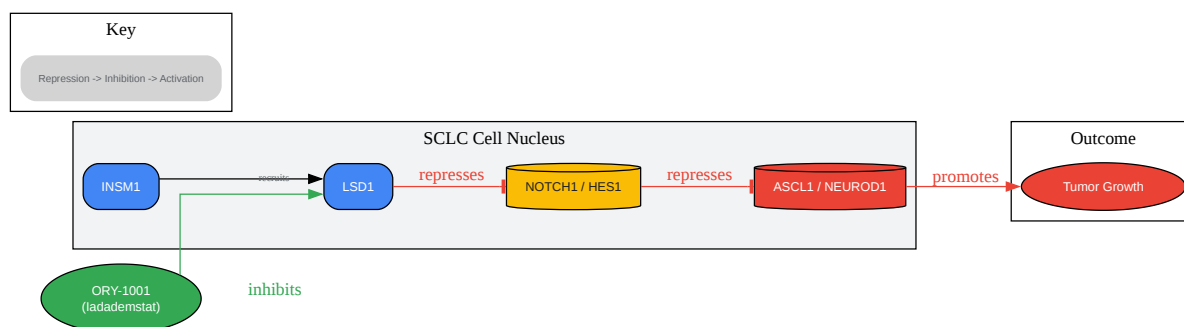


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ORY-1001 disrupts the LSD1-GFI-1 complex, promoting myeloid differentiation.

Disruption of the LSD1-INSM1 Complex in SCLC

In a subset of small cell lung cancer tumors, the oncogenic program is driven by the interaction of LSD1 with the transcription factor INSM1.^[1] This interaction represses the expression of NOTCH1 and HES1, leading to the upregulation of pro-tumorigenic factors ASCL1 and NEUROD1.^[1] Ladademstat's inhibition of LSD1 disrupts the LSD1-INSM1 interaction, restoring the expression of NOTCH1 and HES1 and reducing the levels of ASCL1 and NEUROD1, which can result in tumor regression.^[1]



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ORY-1001's effect on the LSD1-INSM1 pathway in SCLC.

Experimental Protocols

To ensure the reproducibility of research findings, detailed experimental methodologies are crucial. Below are summaries of key in vitro assays used to characterize LSD1 inhibitors.

LSD1 Enzymatic Activity Assay (HTRF)

This assay quantifies the enzymatic activity of LSD1 and the potency of inhibitors in a high-throughput format.

- Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is used to detect the product of the demethylation reaction. The assay measures the change in signal from a methylated substrate.
- Protocol:
 - Compound Preparation: Prepare serial dilutions of the test compound.
 - Enzyme Incubation: In a 384-well plate, add recombinant human LSD1 enzyme.

- Substrate Addition: Add a biotinylated histone H3 peptide substrate and the HTRF detection reagents.
- Incubation: Incubate the plate at room temperature.
- Signal Detection: Read the plate on an HTRF-compatible reader.
- Data Analysis: Calculate the HTRF ratio and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.[\[13\]](#)

Cell Proliferation Assay

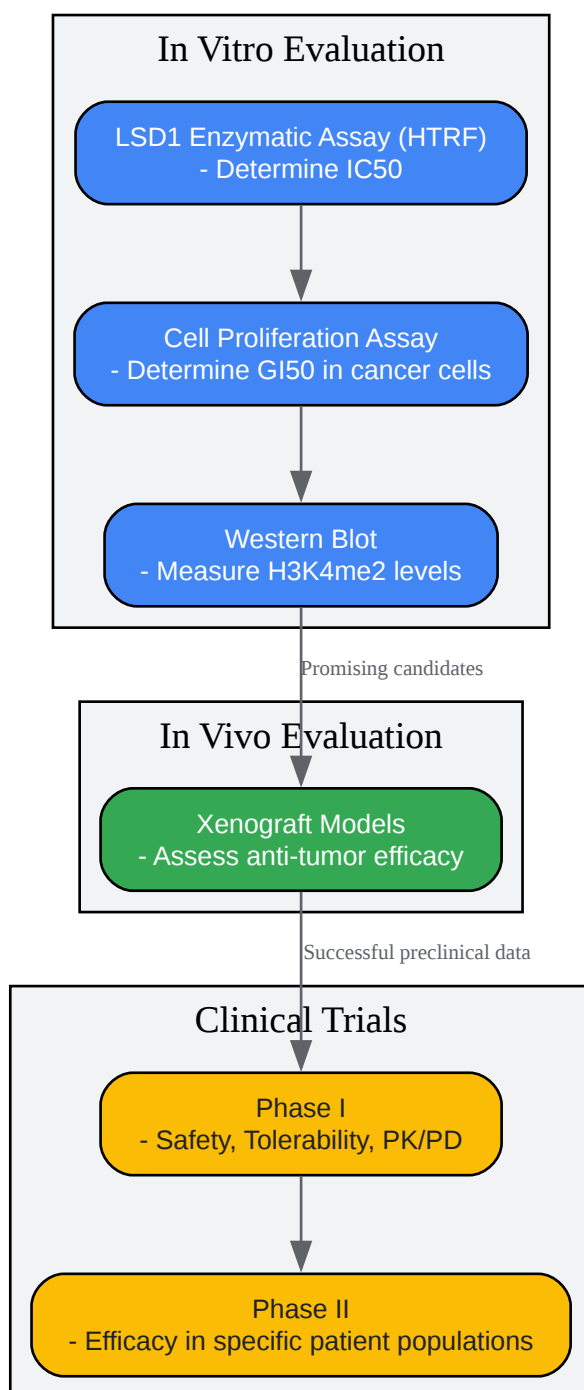
This assay assesses the effect of the LSD1 inhibitor on the proliferation and viability of cancer cells.

- Principle: Metabolically active cells reduce a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of viable cells.
- Protocol:
 - Cell Seeding: Seed cancer cells (e.g., THP-1 AML cells) in a 96-well plate.
 - Compound Treatment: Add serial dilutions of the LSD1 inhibitor to the wells.
 - Incubation: Incubate the plate for a specified period (e.g., 72 hours).
 - Reagent Addition: Add the tetrazolium salt reagent (e.g., MTT or WST).
 - Incubation: Incubate to allow for formazan formation.
 - Absorbance Reading: Measure the absorbance at the appropriate wavelength.
 - Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of cell growth (GI50).[\[13\]](#)

Western Blot for H3K4me2 Levels

This method confirms that the inhibitor engages LSD1 within the cell by measuring changes in the methylation status of its substrate, H3K4.

- Principle: An increase in the cellular levels of dimethylated H3K4 (H3K4me2) indicates the inhibition of LSD1's demethylase activity.[\[2\]](#)
- Protocol:
 - Cell Treatment and Lysis: Treat cells with the LSD1 inhibitor. Harvest the cells and extract total protein or histone proteins.
 - Protein Quantification: Determine the protein concentration of each lysate.
 - SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
 - Antibody Incubation: Block the membrane and incubate with a primary antibody against H3K4me2. Also, probe for total Histone H3 or a loading control.
 - Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
 - Analysis: Quantify the band intensities to determine the relative increase in H3K4me2 levels upon inhibitor treatment.[\[13\]](#)



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General workflow for the evaluation of LSD1 inhibitors.

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